![molecular formula C15H15F3N4O B2492040 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034454-27-6](/img/structure/B2492040.png)

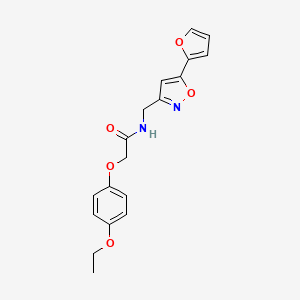

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

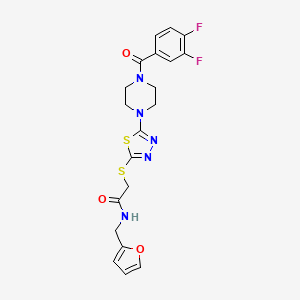

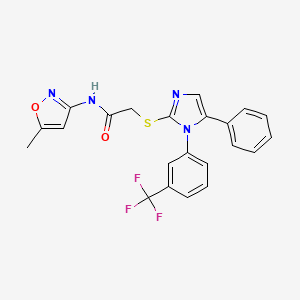

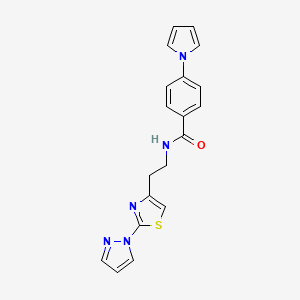

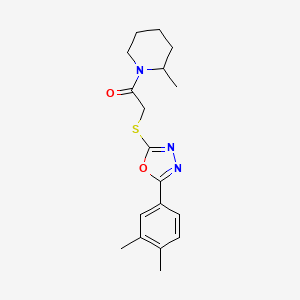

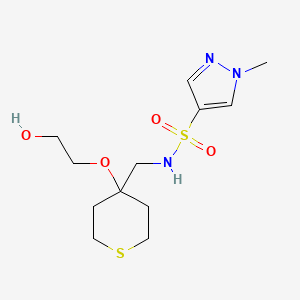

The synthesis of related pyrazolyl-nicotinic compounds involves an efficient approach, starting from hydrolysis reactions of alkyl(aryl/heteroaryl)substituted pyrazolyl-pyridines under basic conditions, yielding significant yields. This method further extends to esterification reactions leading to stable hydrochloride salts, which are precursors to various heterocyclic scaffolds, including pyrazolo[1,5-a]pyridine derivatives (Bonacorso et al., 2014).

Molecular Structure Analysis

Detailed studies on compounds structurally related to the target molecule have shown various configurations and bonding arrangements, indicating the complexity and versatility of these molecules in forming stable and functionally diverse structures. For instance, zinc complexes involving nicotinamide ligands exhibit a distorted trigonal-bipyramidal geometry, demonstrating the structural adaptability of nicotinamide derivatives (Hökelek et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including N-methylation and oxidation processes, which are essential for understanding their biochemical and pharmacological activities. The enzymatic transformation of nicotinamide into N-methyl-nicotinamide chloride highlights the chemical reactivity of such compounds (Holman & Wiegand, 1948).

Aplicaciones Científicas De Investigación

Nicotinamide Derivatives in Biochemical Processes

Nicotinamide derivatives, including compounds similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, play crucial roles in the biochemistry of living organisms. These roles include participating in redox reactions, serving as cofactors for enzymes, and involving in the metabolism and biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy transfer (Ellinger, Fraenkel, & Abdel Kader, 1947).

Role in Metabolic Pathways

Compounds structurally related to nicotinamide are key in metabolic pathways, influencing the methylation processes essential for the metabolism of vitamins and other small molecules. The enzyme nicotinamide N-methyltransferase (NNMT), for instance, is involved in the N-methylation of nicotinamide and structurally related compounds, highlighting the importance of these molecules in health and disease states, including their potential roles in metabolic regulation and signaling pathways (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Enzyme Inhibition and Activation

Nicotinamide derivatives are studied for their role in inhibiting or activating enzymes involved in metabolic and signaling pathways. This research is pivotal for understanding diseases at the molecular level and developing new therapeutic strategies. The discovery of bisubstrate inhibitors of NNMT, which includes compounds with structures similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, marks significant progress in exploring the therapeutic potential of modulating this enzyme's activity (Babault et al., 2018).

Biological Activity and Chemical Synthesis

The synthesis and biological activity of nicotinamide derivatives are subjects of ongoing research. These compounds have shown a range of biological activities, including the potential to affect cellular processes and pathways crucial for health and disease management. Their chemical synthesis also presents opportunities for developing new molecules with improved efficacy and specificity for various biological targets (Awano, Suzue, & Segawa, 1986).

Propiedades

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c16-15(17,18)13-5-4-10(7-19-13)14(23)20-8-11-9-21-22-6-2-1-3-12(11)22/h4-5,7,9H,1-3,6,8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGLQUZDXGYNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)